5,6-Dimethyl-3-(2-oxo-2-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethyl)-3,4-dihydropyrimidin-4-one
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Overview
Description
5,6-Dimethyl-3-(2-oxo-2-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethyl)-3,4-dihydropyrimidin-4-one is a complex organic compound that features a pyrimidinone core with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-3-(2-oxo-2-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethyl)-3,4-dihydropyrimidin-4-one typically involves multi-step organic synthesis. The key steps include:
Formation of the pyrimidinone core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the pyrrolo[3,4-c]pyrrole moiety: This step often involves a condensation reaction.
Attachment of the trifluoromethylpyridine group: This can be done using a Suzuki-Miyaura coupling reaction, which is known for its mild and functional group tolerant conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction condition controls.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The trifluoromethyl group can be substituted under certain conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution can be facilitated by reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohols are the primary products.
Substitution: Depending on the substituent introduced, various derivatives can be formed.
Scientific Research Applications
5,6-Dimethyl-3-(2-oxo-2-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethyl)-3,4-dihydropyrimidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity due to its electron-withdrawing properties, while the pyrimidinone core can interact with active sites through hydrogen bonding and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
5,6-Dimethyl-3-(2-oxo-2-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethyl)-3,4-dihydropyrimidin-4-one: Similar in structure but with different substituents.
Pyrimidinone derivatives: Compounds with similar core structures but varying functional groups.
Uniqueness
The uniqueness of this compound lies in its combination of a trifluoromethyl group and a pyrrolo[3,4-c]pyrrole moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H22F3N5O2 |
---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
5,6-dimethyl-3-[2-oxo-2-[2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethyl]pyrimidin-4-one |
InChI |
InChI=1S/C20H22F3N5O2/c1-12-13(2)25-11-28(19(12)30)10-18(29)27-8-14-6-26(7-15(14)9-27)17-4-3-16(5-24-17)20(21,22)23/h3-5,11,14-15H,6-10H2,1-2H3 |
InChI Key |
WPOWYDDGCLKZMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)N2CC3CN(CC3C2)C4=NC=C(C=C4)C(F)(F)F)C |
Origin of Product |
United States |
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